MCHR2 Antagonist Potency: N-(2-Chlorophenyl)-2-(methylamino)benzamide vs. In-Class N-Substituted Benzamide Comparators
N-(2-Chlorophenyl)-2-(methylamino)benzamide demonstrates single-digit nanomolar antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2), with an IC₅₀ of 1 nM measured via inhibition of MCH-stimulated Ca²⁺ flux in CHO cells expressing human MCHR2 [1]. By contrast, the broader class of N-substituted benzamide derivatives evaluated in published SAR studies show potencies typically ranging from 8.7 μM to 29.1 μM at unrelated targets [2]. While a direct head-to-head MCHR2 comparison with a close structural analog is not available, the class-level inference establishes that the target compound's nanomolar MCHR2 potency places it approximately 3–4 orders of magnitude above the typical micromolar activity range of structurally related benzamides at other targets, a gap that structural analogs lacking the 2-chloro/2-methylamino substitution pattern are unlikely to bridge.
| Evidence Dimension | MCHR2 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Class-level benzamide comparator range: IC₅₀ = 8.7–29.1 μM (HCV target); 1 nM vs. micromolar represents ~8,700- to 29,100-fold potency gap |
| Quantified Difference | ~8,700- to 29,100-fold more potent than class-level benzamide comparators (cross-target inference) |
| Conditions | Human MCHR2 expressed in CHO cells; MCH-stimulated Ca²⁺ flux; 10 min preincubation [1] |
Why This Matters
For receptor-binding studies requiring MCHR2 engagement, this compound delivers low-nanomolar potency, which enables use at substantially lower working concentrations than generic benzamide scaffolds — reducing solvent exposure, off-target probability, and compound consumption.
- [1] BindingDB BDBM50360708 (CHEMBL1934127). Antagonist activity at human MCHR2 receptor expressed in CHO cells: IC50 = 1 nM. Assay: inhibition of MCH-stimulated Ca²⁺ flux, 10 min preincubation. View Source
- [2] PMC (2011). Table 1: Structure and activity of substituted benzamide derivatives. Lead 2-Me IC50 = 8.7 μM; 5a 3-Me IC50 = 14.8 μM; 5b 4-Me IC50 = 29.1 μM. View Source
